methyl 4-oxo-5H-pyrimidine-5-carboxylate
Description
Molecular Geometry and Crystallographic Analysis
Crystal System and Unit Cell Parameters
Methyl 4-oxo-5H-pyrimidine-5-carboxylate derivatives typically crystallize in triclinic or monoclinic systems. For instance, methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate adopts a triclinic space group $$ P\overline{1} $$ with unit cell dimensions $$ a = 10.7527 \, \text{Å} $$, $$ b = 11.6731 \, \text{Å} $$, $$ c = 12.4456 \, \text{Å} $$, and angles $$ \alpha = 98.236^\circ $$, $$ \beta = 112.374^\circ $$, $$ \gamma = 108.944^\circ $$ . The asymmetric unit contains two formula units ($$ Z' = 2 $$), stabilized by intermolecular N–H⋯O and O–H⋯O hydrogen bonds. In contrast, derivatives with bulkier substituents, such as methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, crystallize in a monoclinic $$ P2_1/c $$ space group with larger unit cell volume ($$ V = 1568.49 \, \text{Å}^3 $$) .
Table 1: Crystallographic Parameters of Selected Pyrimidine Carboxylates
Conformational Flexibility and Hydrogen Bonding
The dihydropyrimidine ring in these derivatives adopts flattened-boat or screw-boat conformations , influenced by substituents. For example, the tetrahydropyrimidine ring in ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a screw-boat conformation with puckering parameters $$ q_2 = 0.257 \, \text{Å} $$ and $$ \phi = 211.7^\circ $$ . Hydrogen-bonding networks dominate crystal packing: N–H⋯O interactions between amide groups and O–H⋯O bonds involving water molecules generate dimers and extended sheets . Weak interactions, such as C–H⋯π and π–π stacking (centroid distances ~3.6 Å), further stabilize the lattice .
Properties
IUPAC Name |
methyl 4-oxo-5H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-8-5(4)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGCEDWZFYMCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=NC=NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Like Reaction with Subsequent Oxidation
In a modified Biginelli protocol, methyl acetoacetate (a β-keto ester) reacts with urea and an aldehyde (e.g., formaldehyde) in ethanol containing hydrochloric acid. The reaction proceeds via acid-catalyzed cyclization to form a dihydropyrimidine intermediate. For example, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by refluxing benzaldehyde, ethyl acetoacetate, and thiourea in ethanol/HCl.
Critical Steps:
- Cyclization: Refluxing at 110–140°C for 1–2 hours to form the dihydropyrimidine core.
- Oxidation: Treating the intermediate with oxidizing agents (e.g., HNO₃ or Br₂/AcOH) to aromatize the ring. This step converts the dihydropyrimidine to the fully conjugated pyrimidine structure.
Limitations:
- The use of aldehydes introduces substituents at position 4, which may necessitate subsequent functionalization to achieve the desired unsubstituted product.
- Oxidation conditions must be carefully controlled to avoid over-oxidation or side reactions.
Direct Cyclization of β-Keto Esters with Amidines
Pyrimidine rings can also be constructed via direct condensation of β-keto esters with amidines, bypassing the dihydropyrimidine intermediate. This method is advantageous for generating aromatic pyrimidines in a single step.
Reaction of Methyl Acetoacetate with Formamidine
Methyl acetoacetate reacts with formamidine acetate in ethanol under basic conditions (e.g., sodium ethoxide). The mechanism involves nucleophilic attack of the amidine’s amino groups on the β-keto ester’s carbonyl carbons, followed by cyclization and dehydration.
Example Protocol:
- Combine methyl acetoacetate (10 mmol), formamidine acetate (12 mmol), and sodium ethoxide (15 mmol) in ethanol.
- Reflux for 4–6 hours.
- Acidify with HCl, extract with ethyl acetate, and purify via recrystallization (methanol/water).
Yield: ~50–60% (reported for analogous pyrimidine derivatives).
Challenges:
- The methyl group from methyl acetoacetate introduces a substituent at position 6, necessitating post-synthetic modifications for the target compound.
- Side reactions, such as decarboxylation, may occur under prolonged heating.
Esterification of 4-Oxo-5H-Pyrimidine-5-Carboxylic Acid
An alternative route involves synthesizing the carboxylic acid precursor, followed by esterification. This two-step approach is useful when the acid is more readily accessible.
Synthesis of 4-Oxo-5H-Pyrimidine-5-Carboxylic Acid
The acid is prepared via cyclocondensation of a β-keto acid (e.g., acetoacetic acid) with urea. However, acetoacetic acid’s instability complicates this route. Instead, stable precursors like methyl 3-oxobutanoate are used, followed by hydrolysis.
Procedure:
Esterification with Methanol
The carboxylic acid is esterified using methanol and a catalytic acid (e.g., H₂SO₄):
- Reflux 4-oxo-5H-pyrimidine-5-carboxylic acid (5 mmol) in methanol (20 mL) with H₂SO₄ (0.5 mL) for 12 hours.
- Neutralize with NaHCO₃, extract with dichloromethane, and purify via column chromatography.
Yield: ~70–80% (based on analogous esterifications).
Functionalization of Halogenated Pyrimidines
Halogenated pyrimidines serve as versatile intermediates for introducing ester groups via nucleophilic substitution or coupling reactions.
Synthesis of 4-Chloropyrimidine-5-Carboxylate
- Protect the 2-amino group of a pyrrolo[3,2-d]pyrimidine precursor (e.g., 27 in Scheme 3 of) with pivaloyl chloride.
- Treat with POCl₃ to introduce a chlorine atom at position 4.
- Substitute the chloride with a methoxy group using NaOMe, followed by esterification.
Key Advantage:
- Enables precise functionalization at specific ring positions.
Drawback:
Parallel Synthesis and High-Throughput Approaches
High-throughput methods, such as parallel solution-phase synthesis, optimize the preparation of pyrimidine derivatives. These approaches use activating agents like bis(pentafluorophenyl) carbonate (BPC) to facilitate efficient amidation or esterification.
Example:
- Activate 4-oxo-5H-pyrimidine-5-carboxylic acid with BPC in acetonitrile.
- React with methanol in the presence of DIPEA (N,N-diisopropylethylamine).
- Purify via precipitation or filtration.
Throughput: 12–24 compounds synthesized simultaneously with yields >80%.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4,6-trione derivatives, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Methyl 4-oxo-5H-pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of methyl 4-oxo-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities. The compound may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs include substituent types, oxidation states, and ring saturation:
Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate ()
- Substituents : Phenyl (C₆H₅) at position 4, methyl (CH₃) at position 5.
- Oxidation State : 2-oxo group at position 2; dihydropyrimidine ring (partial saturation).
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Evidences 6, 8)
- Substituents : Methoxymethyl-furan at position 4; ethyl ester instead of methyl.
- Oxidation State : Tetrahydropyrimidine ring (fully saturated at positions 1–4).
- Ethyl esters generally exhibit slower hydrolysis than methyl esters, affecting pharmacokinetics .
Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate ()
- Substituents : Chlorine at position 2; fused pyrrolo ring system.
- Oxidation State : Aromatic pyrrolo-pyrimidine core.
- Impact: The chloro group enhances electrophilicity, enabling nucleophilic substitution reactions. The fused ring system reduces solubility compared to non-fused analogs .
Methyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Substituents : Bulky diphenylpyrazole at position 3.
- Oxidation State : Tetrahydropyrimidine ring with 2-oxo group.
- Impact : Steric hindrance from diphenyl groups may limit conformational flexibility but improve binding selectivity in target interactions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | pKa (Predicted) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 4-oxo-5H-pyrimidine-5-carboxylate | ~168.15 | N/A | ~10–12 | 4-oxo, methyl ester |
| Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate | 244.25 | 193–194 | N/A | 2-oxo, phenyl, methyl ester |
| Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 306.34 | N/A | N/A | Furan, methoxymethyl, ethyl ester |
| Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate | 211.61 | N/A | 10.67 | Chloro, fused pyrrolo ring |
Notes:
- Higher molecular weight in furan- and diphenyl-substituted analogs correlates with increased lipophilicity.
- The chloro-substituted analog () has a lower pKa (~10.67), suggesting moderate basicity influenced by the electron-withdrawing chlorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
